molecular formula C17H14Cl2N2O2 B387434 N-(2,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(2,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B387434
M. Wt: 349.2g/mol
InChI Key: IUOCJKTYUVRXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and dichlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dichloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols.

Scientific Research Applications

N-(2,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its effects is complex and involves multiple molecular targets. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14Cl2N2O2

Molecular Weight

349.2g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C17H14Cl2N2O2/c18-12-6-7-14(19)15(9-12)20-17(23)11-8-16(22)21(10-11)13-4-2-1-3-5-13/h1-7,9,11H,8,10H2,(H,20,23)

InChI Key

IUOCJKTYUVRXQV-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl

solubility

1.7 [ug/mL]

Origin of Product

United States

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